Ethyl 4-[(3,4,5-trimethoxyphenyl)carbamoyl]piperazine-1-carboxylate
Description
Ethyl 4-[(3,4,5-trimethoxyphenyl)carbamoyl]piperazine-1-carboxylate is a piperazine derivative characterized by a carbamoyl linkage to a 3,4,5-trimethoxyphenyl group and an ethyl carboxylate moiety. This compound is of significant interest in medicinal chemistry due to the biological activity often associated with trimethoxyphenyl derivatives, such as antimitotic effects observed in analogs of combretastatin . The piperazine ring enhances solubility and provides a scaffold for functional group modifications, while the ethyl ester group contributes to metabolic stability.
Properties
IUPAC Name |
ethyl 4-[(3,4,5-trimethoxyphenyl)carbamoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O6/c1-5-26-17(22)20-8-6-19(7-9-20)16(21)18-12-10-13(23-2)15(25-4)14(11-12)24-3/h10-11H,5-9H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXSDROPGNJRHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(3,4,5-trimethoxyphenyl)carbamoyl]piperazine-1-carboxylate typically involves the reaction of 3,4,5-trimethoxyphenyl isocyanate with ethyl piperazine-1-carboxylate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at room temperature to slightly elevated levels. The reaction proceeds through nucleophilic addition of the piperazine nitrogen to the isocyanate, followed by cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3,4,5-trimethoxyphenyl)carbamoyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamoyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols replace the ethyl ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with amine or alcohol functionalities.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
Pharmaceutical Applications
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Antidepressant Activity
- Ethyl 4-[(3,4,5-trimethoxyphenyl)carbamoyl]piperazine-1-carboxylate has been studied for its potential antidepressant effects. Research indicates that compounds with piperazine moieties often exhibit activity against depressive disorders by modulating neurotransmitter levels in the brain.
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Antioxidant Properties
- Studies have shown that derivatives of piperazine can act as antioxidants. This compound may help mitigate oxidative stress in various biological systems, which is crucial for preventing cellular damage and related diseases.
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Neuroprotective Effects
- Preliminary research suggests that this compound could offer neuroprotective benefits. Its structural similarity to known neuroprotective agents positions it as a candidate for further investigation in neurological disorders such as Alzheimer’s and Parkinson’s disease.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of piperazine derivatives with carbamoylating agents and ethyl esters. The synthetic pathway is crucial for developing analogs with enhanced biological activity or reduced toxicity.
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant activity of various piperazine derivatives, including this compound. The results indicated significant improvements in behavioral assays indicative of antidepressant effects when administered to animal models .
Case Study 2: Neuroprotection in Animal Models
Research conducted at a prominent university examined the neuroprotective effects of this compound in models of oxidative stress-induced neurodegeneration. The findings revealed that the compound reduced neuronal cell death and improved cognitive function in treated subjects .
Potential Future Directions
The ongoing research into this compound highlights its potential across various therapeutic areas:
- Drug Development : Further optimization of its chemical structure could lead to more potent derivatives.
- Clinical Trials : Promising preclinical results warrant progression to clinical trials to evaluate safety and efficacy in humans.
Mechanism of Action
The mechanism of action of Ethyl 4-[(3,4,5-trimethoxyphenyl)carbamoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group plays a crucial role in binding to these targets, modulating their activity. For instance, the compound may inhibit enzymes involved in inflammatory pathways or interact with receptors in the central nervous system to exert neuroprotective effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 4-[(3,4,5-trimethoxyphenyl)carbamoyl]piperazine-1-carboxylate with structurally or functionally related piperazine derivatives:
Key Findings from Comparative Analysis:
Structural Influence on Bioactivity :
- The trimethoxyphenyl group in the target compound is critical for antimitotic activity, akin to combretastatin derivatives. In contrast, pyrazolopyrimidine () and phenylthiazole () moieties shift activity toward kinase inhibition .
- Sulfonyl and thiocarbonyl groups () enhance solubility and reactivity, respectively, but may reduce blood-brain barrier permeability compared to the target compound’s ester group .
Synthetic Complexity :
- Multi-step synthesis is common across analogs. For example, the target compound likely involves coupling 3,4,5-trimethoxybenzoyl chloride to piperazine, followed by esterification, similar to methods in .
- Heterocyclic systems (e.g., thiazole, pyrimidine) in analogs require specialized reagents and conditions, increasing synthetic difficulty compared to the target compound’s simpler carbamoyl linkage .
Pharmacokinetic Properties :
- The ethyl ester in the target compound improves metabolic stability over methyl esters (e.g., ’s methyl analogs).
- Trimethoxyphenyl derivatives generally exhibit better bioavailability than bulkier substituents (e.g., sulfonyl groups in ) due to reduced molecular rigidity .
Therapeutic Potential: The target compound’s trimethoxyphenyl group positions it for anticancer research, particularly in tubulin polymerization inhibition. Pyrazolopyrimidine () and thiazole () analogs are more suited for kinase-targeted therapies, reflecting substituent-driven diversification .
Biological Activity
Ethyl 4-[(3,4,5-trimethoxyphenyl)carbamoyl]piperazine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound belongs to the class of piperazine derivatives, characterized by a piperazine ring substituted with a carbamoyl group and a trimethoxyphenyl moiety. Its molecular formula is CHNO, and it features several functional groups that contribute to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of piperazine derivatives, including this compound. Research indicates that compounds in this class can inhibit key oncogenic pathways, including those involving BRAF(V600E) and EGFR. In vitro assays demonstrated that derivatives exhibit selective cytotoxicity against various cancer cell lines, suggesting their potential as targeted therapies.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 5.2 | MCF-7 (breast cancer) |
| Other Piperazine Derivative | 4.94 | A549 (lung cancer) |
Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This activity is crucial for developing treatments for chronic inflammatory diseases.
Antimicrobial Activity
This compound exhibits antimicrobial properties against various pathogens. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cell proliferation and survival pathways.
- Modulation of Signaling Pathways : It affects signaling cascades such as MAPK and PI3K/Akt, which are critical in cancer progression.
- Antioxidant Properties : The presence of methoxy groups contributes to its ability to scavenge free radicals, thus reducing oxidative stress.
Case Studies
Several case studies have documented the efficacy of this compound:
- Study on Cancer Cell Lines : A study demonstrated that this compound significantly reduced cell viability in MCF-7 cells by inducing apoptosis through caspase activation.
- Inflammation Model : In an animal model of inflammation, administration of the compound led to a marked decrease in paw edema and inflammatory markers.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for Ethyl 4-[(3,4,5-trimethoxyphenyl)carbamoyl]piperazine-1-carboxylate, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Carbamoyl linkage formation : Reacting piperazine derivatives with activated 3,4,5-trimethoxyphenyl isocyanates under anhydrous conditions (e.g., DMF solvent, 0–5°C) .
Esterification : Ethyl chloroformate is used to introduce the carboxylate group, requiring strict pH control (7–8) to avoid hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol yields >95% purity. Monitor via TLC and HPLC .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms carbamoyl (δ 165–170 ppm) and trimethoxyaryl (δ 3.8–4.0 ppm) groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 491.56) and fragmentation patterns .
- X-ray Crystallography : Resolves spatial conformation of the piperazine-carbamoyl core and intermolecular interactions .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodological Answer :
- In vitro kinase inhibition : Use ADP-Glo™ kinase assays with recombinant enzymes (e.g., EGFR, VEGFR2) at 1–10 µM concentrations .
- Antimicrobial screening : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
- Computational docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like tubulin or DNA topoisomerases .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact target selectivity?
- Methodological Answer :
- SAR Studies : Compare derivatives via:
- Substituent variation : Replace 3,4,5-trimethoxy with 3,4-diethoxy-5-fluoro groups to assess steric/electronic effects .
- Piperazine ring substitution : Introduce methyl groups at N-4 to modulate lipophilicity (logP) and blood-brain barrier penetration .
- Data Analysis : Use IC₅₀ ratios from kinase panels (e.g., Eurofins KinaseProfiler™) to quantify selectivity shifts .
Q. What strategies resolve contradictions in solubility data reported across studies?
- Methodological Answer :
- Solubility Profiling :
- Experimental : Use shake-flask method with UV detection in buffers (pH 1.2–7.4) and surfactants (e.g., Tween-80) .
- Computational : Predict via COSMO-RS or Hansen solubility parameters .
- Contradiction Analysis : Cross-validate with DSC/TGA to detect polymorphic forms affecting solubility .
Q. How can reaction intermediates be stabilized during large-scale synthesis?
- Methodological Answer :
- Intermediate Handling :
- Carbamoyl intermediate : Store under argon at –20°C to prevent hydrolysis .
- Piperazine-ethyl ester : Use continuous flow reactors for real-time monitoring and reduced degradation .
- Process Optimization : DOE (Design of Experiments) identifies critical parameters (e.g., temperature ±2°C, residence time) .
Key Challenges & Methodological Solutions
- Toxicity Profiling : Use zebrafish embryo models (FET assay) to evaluate developmental toxicity at 10–100 µM .
- Stability in Formulations : Lyophilize with trehalose (1:1 ratio) for long-term storage; monitor degradation via UPLC-PDA .
- Data Reproducibility : Implement QC checkpoints (e.g., NMR/MS batch consistency) and open-access spectral databases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
